Vascular Reactivity: S-15261 Improves Nitric Oxide-Mediated Relaxation Where Troglitazone Does Not
In the insulin-resistant JCR:LA-cp rat model, S-15261 (administered via its active metabolite S-15511) reduced the exaggerated contractile response of mesenteric resistance vessels to norepinephrine and significantly increased maximal nitric oxide-mediated relaxation. Troglitazone, a prototypical thiazolidinedione insulin sensitizer, failed to produce either of these vascular benefits under identical experimental conditions [1].
| Evidence Dimension | Nitric oxide-mediated vascular relaxation |
|---|---|
| Target Compound Data | Significant increase in maximal NO-mediated relaxation |
| Comparator Or Baseline | Troglitazone: No significant effect on NO-mediated relaxation |
| Quantified Difference | Qualitative difference: present in S-15261/S-15511, absent in troglitazone |
| Conditions | Mesenteric resistance vessels isolated from insulin-resistant JCR:LA-cp rats |
Why This Matters
Researchers requiring vascular endpoints in insulin resistance models should select S-15261 over troglitazone, as troglitazone fails to recapitulate the NO-mediated vasorelaxation effects observed with S-15261.
- [1] Russell JC, Graham SE, Dolphin PJ. Beneficial insulin-sensitizing and vascular effects of S15261 in the insulin-resistant JCR:LA-cp rat. J Pharmacol Exp Ther. 2000;295(2):753-760. View Source
